

Quantum Chemical Calculations for 2-Amino-3-bromopyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-bromopyrazine

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Abstract: This technical guide provides a comprehensive overview of a proposed quantum chemical study of **2-Amino-3-bromopyrazine**, a molecule of interest in medicinal chemistry and materials science. In the absence of specific published computational data for this compound, this document outlines a robust theoretical framework for its investigation using Density Functional Theory (DFT). The guide details the proposed computational protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis. The expected data from these calculations are presented in a structured tabular format to facilitate understanding and potential future experimental validation. Visual workflows and conceptual diagrams are provided to clarify the intricate relationships between the computational steps and the resulting molecular properties.

Introduction

2-Amino-3-bromopyrazine is a heterocyclic compound with potential applications in pharmaceutical and materials development. Understanding its molecular structure, stability, and electronic properties at a quantum level is crucial for predicting its reactivity, designing derivatives with enhanced activities, and elucidating its mechanism of action in biological systems. Quantum chemical calculations offer a powerful, non-experimental route to obtain this fundamental information.

This guide outlines a standard, yet comprehensive, computational workflow for the theoretical investigation of **2-Amino-3-bromopyrazine**. The methodologies described are based on widely accepted practices in computational chemistry for similar heterocyclic systems.

Proposed Computational Methodology

The theoretical calculations would be performed using a computational chemistry software package such as Gaussian, ORCA, or Spartan. The primary method proposed is Density Functional Theory (DFT), which is known for its balance of accuracy and computational efficiency in studying medium-sized organic molecules.

2.1. Geometry Optimization

The initial step involves optimizing the molecular geometry of **2-Amino-3-bromopyrazine** to find its most stable conformation (the lowest energy state on the potential energy surface).

- **Theoretical Model:** Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice for such systems.
- **Basis Set:** The 6-311++G(d,p) basis set is proposed. This is a triple-zeta basis set that provides a good description of electron distribution. The diffuse functions ("++") are important for molecules with lone pairs, and the polarization functions ("(d,p)") allow for more flexibility in describing the shape of the electron clouds.
- **Convergence Criteria:** The optimization would be run until the forces on the atoms are negligible and the geometry has reached a true energy minimum. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2.2. Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two main purposes:

- **Confirmation of a True Minimum:** The absence of imaginary frequencies confirms that the optimized structure is a stable energy minimum.

- **Prediction of Vibrational Spectra:** The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation. Calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation.

2.3. Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule are investigated to understand its reactivity and kinetic stability.

- **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more easily excitable and therefore more reactive.^{[1][2]}
- **Global Reactivity Descriptors:** From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity.

2.4. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition.^[3]
^[4] This analysis can reveal:

- **Hybridization:** The hybridization of atomic orbitals in forming bonds.
- **Charge Distribution:** The natural atomic charges on each atom.
- **Hyperconjugative Interactions:** The stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which can indicate electron delocalization.^[5]

Expected Data Presentation

The quantitative data obtained from the proposed calculations would be summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters (Illustrative Data)

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)	C2-N1	e.g., 1.34
	C3-C2	
	C3-Br	
	C2-N(H2)	
Bond Angles (°)	N1-C2-C3	e.g., 121.5
	C2-C3-Br	
	H-N-H	
Dihedral Angles (°)	N1-C2-C3-C4	e.g., 0.0

Table 2: Calculated Vibrational Frequencies (Illustrative Data)

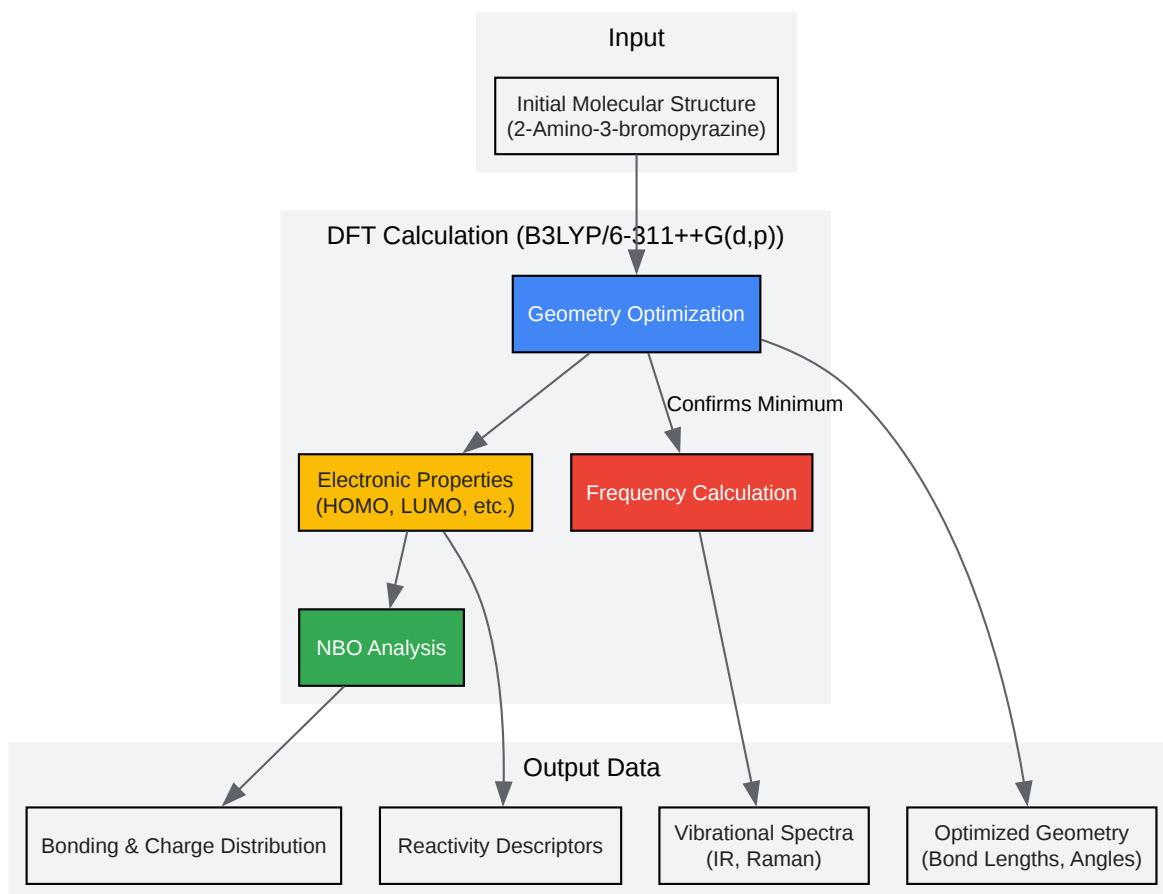
Mode	Assignment	Calculated Frequency (cm ⁻¹)	Scaled Frequency (cm ⁻¹)	IR Intensity
v1	N-H asymmetric stretch	e.g., 3550	e.g., 3408	High
v2	N-H symmetric stretch	e.g., 3430	e.g., 3293	Medium
v3	C=N stretch	e.g., 1640	e.g., 1574	High
v4	NH ₂ scissoring	e.g., 1610	e.g., 1546	Medium
v5	C-Br stretch	e.g., 650	e.g., 624	Low

Table 3: Electronic Properties and Global Reactivity Descriptors (Illustrative Data)

Parameter	Symbol	Value (eV)
Highest Occupied Molecular Orbital Energy	EHOMO	e.g., -6.5
Lowest Unoccupied Molecular Orbital Energy	ELUMO	e.g., -1.2
HOMO-LUMO Energy Gap	ΔE	e.g., 5.3
Electronegativity	χ	e.g., 3.85
Chemical Hardness	η	e.g., 2.65
Global Electrophilicity Index	ω	e.g., 2.80

Visualization of Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of the computational processes and the theoretical concepts involved.



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